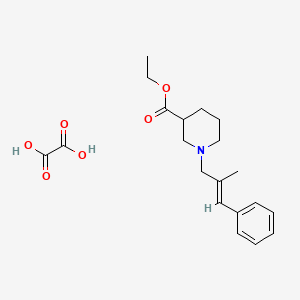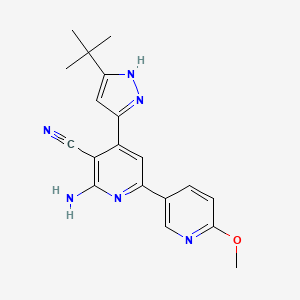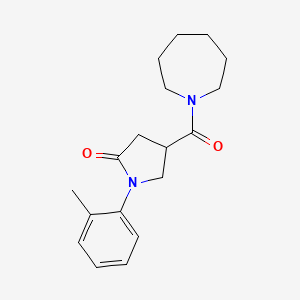![molecular formula C19H16ClN3O4S2 B5335253 N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5335253.png)
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide, also known as NACB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ion and protons. This reaction is essential for various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound disrupts these processes and leads to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ion and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the eye can reduce the production of aqueous humor, thereby lowering intraocular pressure and preventing glaucoma. Inhibition of carbonic anhydrase in the brain can reduce the production of bicarbonate ion, which can lead to the inhibition of epileptic seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide in lab experiments is its potent inhibitory activity against various carbonic anhydrase isoforms. This makes it a useful tool for studying the physiological and biochemical effects of carbonic anhydrase inhibition. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments. Therefore, careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide. One direction is the optimization of its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. This can improve its efficacy and reduce its potential toxicity. Another direction is the identification of new therapeutic targets for this compound, such as other enzymes or receptors that are involved in physiological processes. This can expand its potential applications and increase its clinical relevance. Finally, the development of new synthetic methods for this compound can improve its availability and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-(aminosulfonyl)aniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzenecarboximidamide to obtain this compound. The purity of this compound can be determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, including CA I, II, IV, IX, and XII. This makes it a promising candidate for the development of new therapeutic agents for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c20-15-6-10-18(11-7-15)29(26,27)23-19(14-4-2-1-3-5-14)22-16-8-12-17(13-9-16)28(21,24)25/h1-13H,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNBCBLNQCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)

![N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile](/img/structure/B5335236.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)

![methyl {2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B5335260.png)

![1-(4-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5335264.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5335270.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5335271.png)
